molecular formula C8H4Cl2N2 B1330320 4,6-Dichloroquinazoline CAS No. 7253-22-7

4,6-Dichloroquinazoline

Cat. No. B1330320
CAS RN: 7253-22-7
M. Wt: 199.03 g/mol
InChI Key: JEBCOVKUVLFOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloroquinazoline is a heterocyclic organic compound with the linear formula C8H4Cl2N2 . It has a molecular weight of 199.04 .


Synthesis Analysis

The synthesis of 4,6-Dichloroquinazoline and its derivatives has been a subject of interest in various studies . One method involves the heterocyclization of o-aminobenzylamines, reductive cyclization of N-acyl-o-nitrobenzylamine derivatives, reduction of the quinazoline ring, and amination of the respective benzoxazines . Other methods include intramolecular cyclization of amidines containing aryl substituents in polyphosphoric acid, syntheses of 4-substituted 3,4-dihydroquinazolines by selective addition of nucleophilic reagents at the N(3)–C(4) bond of the quinazoline ring .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloroquinazoline is represented by the linear formula C8H4Cl2N2 . The molecular weight of this compound is 199.04 .


Physical And Chemical Properties Analysis

4,6-Dichloroquinazoline has a melting point of 155-156 °C . Its density is predicted to be 1.486±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

4,6-Dichloroquinazoline: is a valuable synthetic intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon–carbon and carbon–heteroatom bonds, leading to novel polysubstituted derivatives. For instance, it can undergo the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Pharmaceutical Applications

Derivatives of 4,6-Dichloroquinazoline have been found to exhibit significant pharmaceutical properties. For example, certain quinazolin-4(3H)-ones are antagonists for the ghrelin receptor and vasopressin V1b receptor, which are potential targets for treating metabolic disorders and stress-related diseases .

Cancer Research

In cancer research, 4,6-Dichloroquinazoline derivatives like Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline, act as dual tyrosine kinase inhibitors. They target EGFR and HER2, inhibiting the proliferation of breast cancer cells .

Aurora A Kinase Inhibition

The compound also serves as a precursor for selective inhibitors of Aurora A kinase, an enzyme implicated in the regulation of mitosis. The inhibition of Aurora A is a promising strategy for cancer therapy .

Angiogenesis Inhibition

Another derivative, CP-724,714, is under investigation for its role as an ErbB2 angiogenesis inhibitor. This has potential applications in the treatment of breast, ovarian, and other types of cancer .

Synthesis of Novel Derivatives

Selective mono-alkynylation of 4,6-Dichloroquinazoline can be achieved using metal-catalyzed reactions to afford C-4 substituted products. This method is crucial for synthesizing novel derivatives with potential biological activities .

Future Directions

Quinazoline derivatives, including 4,6-Dichloroquinazoline, have been the focus of various research studies due to their potential biological activities . Future research could focus on designing and synthesizing new derivatives or analogues of 4,6-Dichloroquinazoline to treat various diseases .

properties

IUPAC Name

4,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBCOVKUVLFOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289021
Record name 4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloroquinazoline

CAS RN

7253-22-7
Record name 7253-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Preparation D1, Step 2: 6-Chloroquinazolin-4-ol (400 mg, 2.21 mmol, 1 eq.), phosphorus oxychloride (1.99 mL, 21.4 mmol, 9.64 eq.) and triethylamine (0.99 mL, 7.11 mmol, 3.21 eq.) were mixed at room temperature under nitrogen and then refluxed for 2.5 hours. Worked up by stripping the reaction, then re-rotovapping the residue 2 times from toluene to obtain brown solids. Methylene chloride (25 mL) was added to dissolve the solids. The organic mixture was then rinsed 2 times with saturated ammonium chloride (25 mL). The organic layer was dried (sodium sulfate) and stripped to give brown solids. The solids were purified over silica gel in 9:1 to 3:1 hexanes/ethyl acetate. Obtained 4,6-dichloroquinazoline (300 mg) as an off-white solid. Yield=68%. 1H NMR (400 MHz) (DMSO-D6) δ 9.16 (s, 1H): 8.33 (s, 1H), 8.17 (apparent t, 2H, J=7 Hz).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-Chloroquinazolin-4-ol
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.99 mL
Type
reactant
Reaction Step Two
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,6-Dichloroquinazoline
Reactant of Route 3
Reactant of Route 3
4,6-Dichloroquinazoline
Reactant of Route 4
4,6-Dichloroquinazoline
Reactant of Route 5
Reactant of Route 5
4,6-Dichloroquinazoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,6-Dichloroquinazoline

Q & A

Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?

A1: 4,6-Dichloroquinazoline readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting 4,6-dichloroquinazoline with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of 4,6-dichloroquinazoline as a precursor in organic synthesis.

Q2: Beyond simple amine substitutions, are there other reported reactions of 4,6-Dichloroquinazoline?

A2: Yes, research indicates that 4,6-Dichloroquinazoline can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of 4,6-Dichloroquinazoline's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.